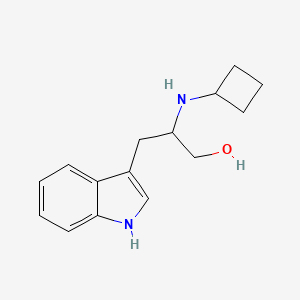![molecular formula C18H22N2O3S B7647687 N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a thiazole derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the inflammatory response. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. This compound also modulates the inflammatory response by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity, thereby reducing inflammation. This compound has also been shown to reduce pain and fever in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide in lab experiments is its potential therapeutic applications in various inflammatory diseases. This compound has also been shown to have analgesic and antipyretic properties, making it a useful compound for studying pain and fever. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in Alzheimer's disease. Another potential direction is the study of its effects on other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide involves the reaction of 4-methoxybenzaldehyde with 3-methyl-1,2-thiazole-4-carboxylic acid to form the corresponding Schiff base. The Schiff base then undergoes a cyclization reaction with 1,4-dioxane to yield the final product, this compound.
Scientific Research Applications
N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory effects in rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. This compound has also been studied for its analgesic and antipyretic properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-16(11-24-20-12)18(21)19-17(14-7-9-23-10-8-14)13-3-5-15(22-2)6-4-13/h3-6,11,14,17H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUJWVVLHWBCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NC(C2CCOCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)

![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)


![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)